Cas no 22934-13-0 (4,6-dimethyl-3-nitropyridin-2(1{H})-one)
4,6-dimethyl-3-nitropyridin-2(1{H})-one Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Dimethyl-3-nitro-1H-pyridin-2-one
- 2(1H)-pyridinone, 4,6-dimethyl-3-nitro-
- 4,6-dimethyl-3-nitropyridin-2(1H)-one
- 4,6-Dimethyl-2-nitro(1H)-pyridone
- 4,6-dimethyl-3-nitro-2-pyridone
- ZERO/004565
- ZINC04342603
- 2-Pyridinol, 4,6-dimethyl-3-nitro- (7CI,8CI); 4,6-Dimethyl-3-nitro-2(1H)-pyridinone
- SCHEMBL14275135
- 22934-13-0
- ALBB-013501
- CS-0153160
- Z1198171570
- 4,6-dimethyl-3-nitropyridin-2(1{H})-one
- D82203
- DB-112949
- EN300-128246
- LS-04201
- SY085996
- STK720119
- MFCD06809625
- 4,6-Dimethyl-3-nitro-2(1H)-pyridinone
- AKOS003384445
- 4,6-dimethyl-3-nitro-1,2-dihydropyridin-2-one
- SCHEMBL1625160
- 858-961-4
-
- MDL: MFCD06809625
- Inchi: 1S/C7H8N2O3/c1-4-3-5(2)8-7(10)6(4)9(11)12/h3H,1-2H3,(H,8,10)
- InChI Key: NACUUHJKIYEVFA-UHFFFAOYSA-N
- SMILES: O=C1C(=C(C)C=C(C)N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 168.05349212g/mol
- Monoisotopic Mass: 168.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 74.9Ų
4,6-dimethyl-3-nitropyridin-2(1{H})-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 063426-500mg |
4,6-Dimethyl-3-nitropyridin-2(1H)-one |
22934-13-0 | 500mg |
$315.00 | 2023-09-08 | ||
| TRC | H669595-10mg |
4,6-dimethyl-3-nitropyridin-2(1{H})-one |
22934-13-0 | 10mg |
$ 59.00 | 2023-09-07 | ||
| TRC | H669595-50mg |
4,6-dimethyl-3-nitropyridin-2(1{H})-one |
22934-13-0 | 50mg |
$ 253.00 | 2023-09-07 | ||
| TRC | H669595-100mg |
4,6-dimethyl-3-nitropyridin-2(1{H})-one |
22934-13-0 | 100mg |
$ 362.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51075-250mg |
4,6-Dimethyl-3-nitropyridin-2(1H)-one |
22934-13-0 | 97% | 250mg |
¥318.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51075-1g |
4,6-Dimethyl-3-nitropyridin-2(1H)-one |
22934-13-0 | 97% | 1g |
¥631.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51075-5g |
4,6-Dimethyl-3-nitropyridin-2(1H)-one |
22934-13-0 | 97% | 5g |
¥2207.0 | 2023-09-05 | |
| Chemenu | CM366188-250mg |
4,6-Dimethyl-3-nitropyridin-2(1h)-one |
22934-13-0 | 95% | 250mg |
$75 | 2022-06-11 | |
| Chemenu | CM366188-1g |
4,6-Dimethyl-3-nitropyridin-2(1h)-one |
22934-13-0 | 95% | 1g |
$166 | 2022-06-11 | |
| Chemenu | CM366188-5g |
4,6-Dimethyl-3-nitropyridin-2(1h)-one |
22934-13-0 | 95% | 5g |
$631 | 2022-06-11 |
4,6-dimethyl-3-nitropyridin-2(1{H})-one Suppliers
4,6-dimethyl-3-nitropyridin-2(1{H})-one Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4,6-dimethyl-3-nitropyridin-2(1{H})-one
Recent Advances in the Study of 4,6-dimethyl-3-nitropyridin-2(1{H})-one (CAS: 22934-13-0)
The compound 4,6-dimethyl-3-nitropyridin-2(1{H})-one (CAS: 22934-13-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its nitro and methyl substituents, has shown promising potential in various applications, including drug development and biochemical studies. Recent studies have focused on its synthesis, structural properties, and biological activities, providing new insights into its utility in medicinal chemistry.
One of the key areas of research has been the optimization of synthetic routes for 4,6-dimethyl-3-nitropyridin-2(1{H})-one. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a novel catalytic system. The researchers reported a yield of over 85% under mild reaction conditions, which is a significant improvement over traditional methods. This advancement is expected to facilitate further exploration of the compound's pharmacological properties.
In addition to synthetic improvements, recent investigations have explored the biological activities of 4,6-dimethyl-3-nitropyridin-2(1{H})-one. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its potential as an inhibitor of specific enzymes involved in inflammatory pathways. The compound exhibited notable selectivity and potency in vitro, suggesting its potential as a lead compound for developing anti-inflammatory agents. These findings are particularly relevant given the ongoing need for novel therapeutics in inflammatory diseases.
Furthermore, computational studies have provided deeper insights into the molecular interactions of 4,6-dimethyl-3-nitropyridin-2(1{H})-one. Molecular docking simulations revealed strong binding affinities with several target proteins, corroborating the experimental data. These computational models are invaluable for guiding future structure-activity relationship (SAR) studies and optimizing the compound's efficacy and safety profiles.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed in subsequent studies. However, the progress made so far underscores the potential of 4,6-dimethyl-3-nitropyridin-2(1{H})-one as a valuable scaffold in drug discovery.
In conclusion, recent research on 4,6-dimethyl-3-nitropyridin-2(1{H})-one (CAS: 22934-13-0) has highlighted its synthetic accessibility, biological activity, and therapeutic potential. Continued efforts in this area are likely to yield further breakthroughs, positioning this compound as a key player in the development of new pharmaceutical agents.
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